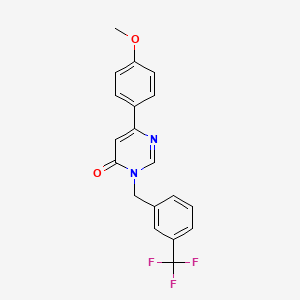

6-(4-methoxyphenyl)-3-(3-(trifluoromethyl)benzyl)pyrimidin-4(3H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-(4-methoxyphenyl)-3-(3-(trifluoromethyl)benzyl)pyrimidin-4(3H)-one is a synthetic organic compound that belongs to the pyrimidinone class This compound is characterized by the presence of a methoxyphenyl group, a trifluoromethylbenzyl group, and a pyrimidinone core

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methoxyphenyl)-3-(3-(trifluoromethyl)benzyl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a cyclization reaction involving appropriate precursors such as urea and β-diketones under acidic or basic conditions.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-methoxyphenyl halides and suitable nucleophiles.

Attachment of the Trifluoromethylbenzyl Group: The trifluoromethylbenzyl group can be attached through a Friedel-Crafts alkylation reaction using 3-(trifluoromethyl)benzyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

化学反応の分析

Synthetic Routes

The synthesis of pyrimidin-4(3H)-one derivatives typically involves cyclocondensation or transition-metal-catalyzed cross-coupling reactions. For the target compound, key steps include:

Core Pyrimidinone Formation

A CuI-catalyzed tandem Ullmann-type C–N bond formation and intramolecular amidation is widely employed to construct the pyrimidinone scaffold . For example:

-

Substrate : 2-Halopyridine derivatives react with (Z)-3-amino-3-arylacrylates under CuI catalysis (20 mol%) in DMF at 130°C.

-

Yield : 70–89% for analogous compounds with methoxy and trifluoromethyl substituents .

Functionalization at N3 and C6

The N3 benzylation and C6 aryl substitution are achieved via:

-

Alkylation : Reaction of pyrimidin-4(3H)-one with 3-(trifluoromethyl)benzyl bromide in acetone under reflux with K₂CO₃ .

-

Chan-Lam Coupling : Copper-mediated coupling of 4-methoxyphenylboronic acid to the pyrimidinone core in DMSO at 90°C .

O-Alkylation

The pyrimidinone’s lactam oxygen undergoes chemoselective alkylation with alkyl halides or triflates:

| Reaction Conditions | Yield | Reference |

|---|---|---|

| K₂CO₃, acetone, reflux, 30 min | 70–98% |

For example, treatment with 4-(iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine selectively yields O-alkylated products without competing N-alkylation .

Nucleophilic Aromatic Substitution

Electrophilic halogenation at C2 or C4 enables further functionalization:

-

Chlorination : POCl₃ in DMF substitutes the hydroxyl group with Cl, enabling subsequent Suzuki-Miyaura coupling .

-

Amination : NH₃/MeOH introduces amino groups at C2, useful for generating bioactive analogs .

Oxidation and Reduction

-

Sulfide Oxidation : The methylthio group at C2 is oxidized to sulfone using mCPBA, enhancing electrophilicity for nucleophilic attack .

-

Reductive Amination : The trifluoromethyl benzyl sidechain can be modified via Pd/C-catalyzed hydrogenation .

Biological Activity-Driven Modifications

Structural analogs of the target compound exhibit pharmacological relevance, guiding its derivatization:

Anticancer Activity

-

Analog : 5-(Trifluoromethyl)pyrimidin-4(3H)-ones show cytotoxic effects against A549 and HeLa cell lines (IC₅₀: 2–10 μM) .

-

Modification : Introducing a 4-methoxyphenyl group enhances metabolic stability .

Antihyperglycemic Activity

-

Lead Compound : WAY-123783 (a pyrazolone analog) reduces plasma glucose by 16–30% at 2 mg/kg in diabetic models .

-

Structural Insight : The trifluoromethyl group improves bioavailability by reducing oxidative metabolism .

Comparative Reactivity

| Reaction Type | Conditions | Key Product | Yield |

|---|---|---|---|

| O-Alkylation | K₂CO₃, acetone, reflux | 3-(3-(Trifluoromethyl)benzyl)-6-(4-methoxyphenyl) | 86–98% |

| Chan-Lam Coupling | CuBr, DMSO, 90°C | 6-(4-Methoxyphenyl)pyrimidin-4(3H)-one | 73% |

| Reductive Amination | Pd/C, H₂, EtOH | N3-Benzyl derivatives | 65–85% |

Stability and Degradation

科学的研究の応用

The compound 6-(4-methoxyphenyl)-3-(3-(trifluoromethyl)benzyl)pyrimidin-4(3H)-one is a pyrimidine derivative with potential applications in various fields, particularly in medicinal chemistry and drug development. This article explores its scientific research applications, synthesizing available data from diverse sources.

Structure and Composition

- Molecular Formula : C19H17F3N2O2

- Molecular Weight : 368.35 g/mol

- IUPAC Name : this compound

The compound features a pyrimidine core substituted with both a methoxyphenyl group and a trifluoromethylbenzyl group, which contribute to its distinct chemical properties and biological activities.

Anticancer Activity

Research indicates that pyrimidine derivatives exhibit significant anticancer properties. In particular, compounds similar to this compound have demonstrated antiproliferative effects against various cancer cell lines. For instance, studies have shown that certain pyrimidine-based compounds possess IC50 values in the micromolar range, indicating their potential as therapeutic agents against tumors such as HepG2 liver cancer cells .

Antimicrobial Properties

The presence of the methoxy and trifluoromethyl groups enhances the lipophilicity and bioactivity of the compound, making it a candidate for antimicrobial studies. Preliminary investigations suggest that similar compounds can inhibit bacterial growth, thus warranting further exploration into their use as antimicrobial agents .

Enzyme Inhibition

Pyrimidine derivatives are known to act as enzyme inhibitors in several biochemical pathways. The specific structure of this compound may allow it to interact with target enzymes involved in metabolic processes, potentially leading to therapeutic applications in metabolic disorders .

Drug Development

Given its structural characteristics, this compound may serve as a lead for the development of new pharmaceuticals targeting specific diseases. The trifluoromethyl group is particularly noteworthy for enhancing metabolic stability and bioavailability, making it an attractive modification in drug design .

Table: Summary of Research Findings on Pyrimidine Derivatives

作用機序

The mechanism of action of 6-(4-methoxyphenyl)-3-(3-(trifluoromethyl)benzyl)pyrimidin-4(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The trifluoromethyl group can enhance its binding affinity and metabolic stability, while the methoxyphenyl group can influence its electronic properties and reactivity.

類似化合物との比較

Similar Compounds

6-(4-methoxyphenyl)-3-benzylpyrimidin-4(3H)-one: Lacks the trifluoromethyl group, which may result in different biological activities and chemical properties.

6-phenyl-3-(3-(trifluoromethyl)benzyl)pyrimidin-4(3H)-one: Lacks the methoxy group, potentially affecting its reactivity and interactions.

Uniqueness

6-(4-methoxyphenyl)-3-(3-(trifluoromethyl)benzyl)pyrimidin-4(3H)-one is unique due to the combination of the methoxyphenyl and trifluoromethylbenzyl groups, which confer distinct electronic and steric properties

生物活性

6-(4-methoxyphenyl)-3-(3-(trifluoromethyl)benzyl)pyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a methoxyphenyl group and a trifluoromethylbenzyl moiety, which may contribute to its pharmacological properties.

- Molecular Formula : C20H17F3N2O

- Molecular Weight : 426.34 g/mol

- CAS Number : 1150560-59-0

Research indicates that compounds similar to this compound may exert their biological effects through interactions with cellular targets such as tubulin. The binding of these compounds to the colchicine site on tubulin disrupts microtubule dynamics, leading to antiproliferative effects in cancer cells .

Anticancer Activity

The compound has shown promising antiproliferative activity against various cancer cell lines. For instance, studies have reported IC50 values in the low micromolar range for similar pyrimidine derivatives, indicating significant cytotoxicity against tumor cells . In particular:

- Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), and HT-29 (colon cancer).

- IC50 Values : Some derivatives exhibit IC50 values as low as 1.7 nM, highlighting their potency against resistant cell lines .

Cytotoxicity Studies

Cytotoxicity assays conducted on peripheral blood lymphocytes (PBL) revealed that while these compounds are effective against proliferating cancer cells, they exhibit lower toxicity towards normal cells. For example, the GI50 for compound this compound was found to be significantly higher compared to its effect on lymphoblastic cell lines, suggesting a degree of selectivity for cancerous over normal cells .

Structure-Activity Relationship (SAR)

The presence of the methoxy group and trifluoromethyl substituents appears critical in enhancing the biological activity of pyrimidine derivatives. SAR studies indicate that modifications at these positions can lead to variations in potency and selectivity, emphasizing the importance of these functional groups in drug design .

Case Studies and Research Findings

特性

IUPAC Name |

6-(4-methoxyphenyl)-3-[[3-(trifluoromethyl)phenyl]methyl]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F3N2O2/c1-26-16-7-5-14(6-8-16)17-10-18(25)24(12-23-17)11-13-3-2-4-15(9-13)19(20,21)22/h2-10,12H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAIMEEPJKOHHHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC3=CC(=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。